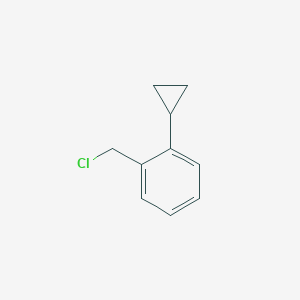
1-(Chloromethyl)-2-cyclopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-2-cyclopropylbenzene is an organic compound characterized by the presence of a chloromethyl group attached to a benzene ring, which is further substituted with a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-cyclopropylbenzene typically involves the chloromethylation of 2-cyclopropylbenzene. This process can be achieved using the Blanc chloromethylation reaction, which employs formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction conditions are generally acidic, and the temperature is maintained to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts, such as benzyl trimethyl ammonium chloride, can enhance the efficiency of the chloromethylation process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-2-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions can produce a variety of functionalized benzene derivatives.
- Oxidation can lead to the formation of benzyl alcohol or benzoic acid derivatives.
- Reduction typically yields methyl-substituted benzene compounds.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-2-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, coatings, and other materials
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-2-cyclopropylbenzene involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The cyclopropyl group can influence the reactivity and stability of the compound, potentially affecting its interaction with molecular targets and pathways .
Comparación Con Compuestos Similares
1-(Chloromethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a cyclopropyl group.
1-(Chloromethyl)-2-ethylbenzene: Contains an ethyl group in place of the cyclopropyl group.
1-(Chloromethyl)-2-isopropylbenzene: Features an isopropyl group instead of a cyclopropyl group.
Uniqueness: 1-(Chloromethyl)-2-cyclopropylbenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.
Propiedades
Fórmula molecular |
C10H11Cl |
|---|---|
Peso molecular |
166.65 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2-cyclopropylbenzene |
InChI |
InChI=1S/C10H11Cl/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7H2 |
Clave InChI |
NWBIHIGKQFIVIP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC=CC=C2CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


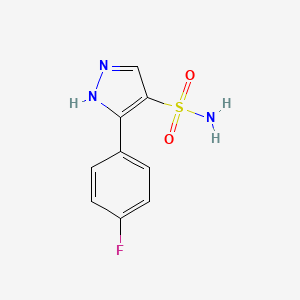
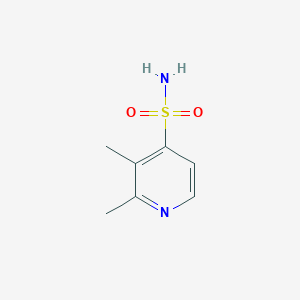
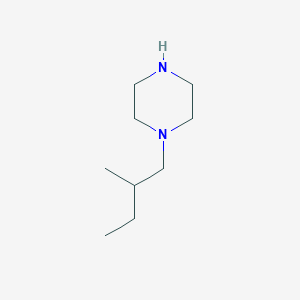
![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)
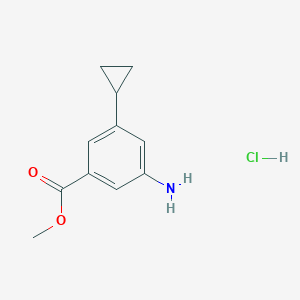
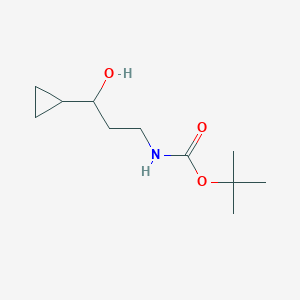
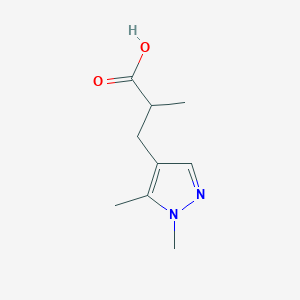
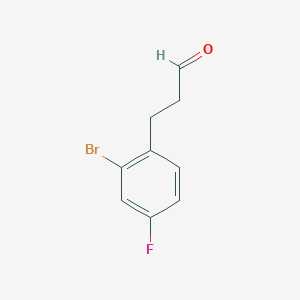
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)
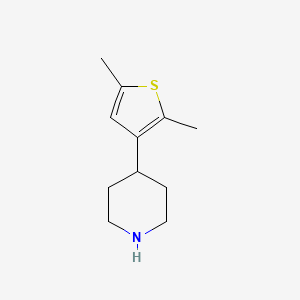
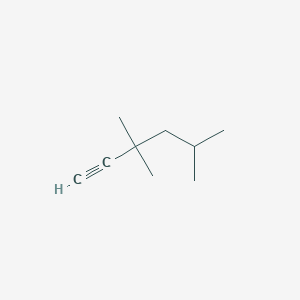
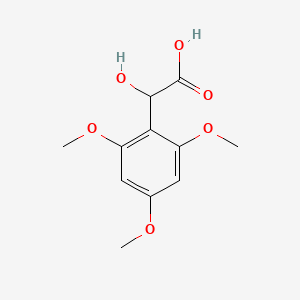
![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide](/img/structure/B13589881.png)
